molecular formula C14H25NO11 B043321 Galacto-N-biose CAS No. 50787-09-2

Galacto-N-biose

Katalognummer B043321
CAS-Nummer: 50787-09-2
Molekulargewicht: 383.35 g/mol
InChI-Schlüssel: QCQYVCMYGCHVMR-ZBELOFFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HexNAc-Hex, also known as N-Acetylhexosamine, is a naturally occurring carbohydrate found in many organisms. It is composed of two hexose sugars, N-acetylglucosamine and N-acetylgalactosamine, linked together by a glycosidic bond. This chemical compound has been studied extensively in recent years due to its potential applications in biochemistry, medicine, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Präbiotische Verbesserung der Darmgesundheit

Galacto-N-biose (GNB): wurde als vielversprechende präbiotische Verbindung identifiziert, die das Wachstum und die Aktivität von nützlichen Bakterien im Magen-Darm-Trakt, wie Bifidobakterien und Milchsäurebakterien, fördert . Es wurde gezeigt, dass es die Produktion von Acetat, einer kurzkettigen Fettsäure mit erheblichen gesundheitlichen Vorteilen, einschließlich entzündungshemmender Eigenschaften und möglichem Schutz vor Darmkrebs, erhöht .

Glykoproteinanalyse und -modifikation

Im Bereich der Glykoproteomik wird GNB verwendet, um die Modifikation von Glykanen an Proteinen zu untersuchen. Fortschrittliche Massenspektrometrie-Techniken nutzen GNB, um intakte Glykopeptide und modifizierte Saccharideinheiten zu analysieren, wodurch Erkenntnisse über die Proteinstabilität, Faltung und Funktion gewonnen werden .

Immunologie und Impfstoffentwicklung

Das T-Antigen ist entscheidend für die Stimulation und Analyse von antigenspezifischen T-Zellen, die eine wichtige Rolle bei adaptiven Immunantworten spielen. Diese Zellen sind von zentraler Bedeutung für die Entwicklung des immunologischen Gedächtnisses nach der Impfung und die Aufrechterhaltung der Toleranz gegenüber Selbstantigenen. Sie spielen auch eine wichtige Rolle in der Krebsimmuntherapie und der Erforschung von Infektionskrankheiten .

Krebsforschung und Immuntherapie

Antigenspezifische T-Zellen werden als Entdeckungstools bei der Entwicklung immunmodulatorischer Therapeutika eingesetzt. Sie helfen, der Evasion von zytotoxischen T-Zellen durch Krebszellen zu untersuchen und die tumorspezifische Zytotoxizität als Reaktion auf die Antigenmodifikation zu beurteilen. Dies ist entscheidend für die Optimierung zellbasierter Immuntherapien .

Klinische Anwendungen der Glykosylierung

HexNAc-Hex ist an der N-Glykosylierung von Proteinen beteiligt, einer posttranslationalen Modifikation, die für die Proteinfunktion unerlässlich ist. Jüngste Studien haben Albumin als Glykoprotein mit mehreren N-verknüpften Glykosylierungsstellen definiert, was erhebliche klinische Auswirkungen haben könnte, einschließlich der Biomarkerentwicklung für Krankheiten wie Diabetes .

Zukünftige Richtungen

Future research on HexNAc-Hex is likely to focus on further understanding its structure, synthesis, and function. For instance, a high-throughput workflow for comprehensive glycopeptide mapping has been developed, which could be used to study HexNAc-Hex .

Wirkmechanismus

Mode of Action

GNB interacts with its target enzymes, acting as a substrate to identify, differentiate, and characterize these enzymes . For instance, in transglycosylation reactions, GNB is used with N-acetylglucosamine and N-acetylgalactosamine as acceptors . The reaction kinetics demonstrated that GnbG, a phospho-β-galactosidase, can convert a significant percentage of o-nitrophenyl-β-D-galactopyranoside into GNB .

Biochemical Pathways

GNB is a component of the galacto-N-biose/lacto-N-biose metabolic pathway . It is synthesized from galactose derivatives via a one-pot two-enzyme system containing two promiscuous enzymes from Bifidobacterium infantis: a galactokinase (BiGalK) and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) .

Pharmacokinetics

It is known that gnb is synthesized efficiently from galactose derivatives . The maximum yield obtained for GNB was 10.8 ± 0.3 g/l

Result of Action

The primary result of GNB’s action is the production of LNB and GNB with N-acetylglucosamine and N-acetylgalactosamine as acceptors, respectively . The synthesized disaccharides are then purified and tested for their potential prebiotic properties using Lactobacillus species . The results showed that LNB and GNB were fermented by the tested strains of L. casei, Lactobacillus rhamnosus (except L. rhamnosus strain ATCC 53103), Lactobacillus zeae, Lactobacillus gasseri, and Lactobacillus johnsonii .

Action Environment

The action of GNB is influenced by the environment in which it is present. For instance, in the gastrointestinal (GI) tract, GNB is considered a promising prebiotic for nourishing and manipulating beneficial bacteria . It enhances the survival and prolongs the retention period of specific probiotic inocula in an in vivo murine model . This suggests that the action, efficacy, and stability of GNB are influenced by factors such as the presence of other compounds, the pH level, and the presence of specific bacterial strains in the GI tract .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for HexNAc-Hex involves the sequential addition of N-acetylglucosamine (HexNAc) and glucose (Hex) moieties to form a disaccharide.", "Starting Materials": ["N-acetylglucosamine", "glucose", "protecting groups", "activating agents", "solvents"], "Reaction": [ { "Step 1": "Protection of the hydroxyl groups on both HexNAc and Hex", "Reagents": "Protecting groups such as TBDMS, TMS, or acetyl groups", "Conditions": "In the presence of a catalyst and an organic solvent" }, { "Step 2": "Activation of the protected HexNAc and coupling with the protected Hex", "Reagents": "Activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Conditions": "In the presence of a coupling agent and an organic solvent" }, { "Step 3": "Deprotection of the hydroxyl groups on the disaccharide", "Reagents": "Deprotecting agents such as TBAF or HF", "Conditions": "In the presence of a catalyst and an organic solvent" } ] }

CAS-Nummer

50787-09-2

Molekularformel

C14H25NO11

Molekulargewicht

383.35 g/mol

IUPAC-Name

N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1

InChI-Schlüssel

QCQYVCMYGCHVMR-ZBELOFFLSA-N

Isomerische SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O

Kanonische SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O

Physikalische Beschreibung

Solid

Synonyme

O-ß-D-Galactopyranosyl-(1-3)-N-acetylglucosamine;  Gal1-β-3GlcNAc;  Lacto-N-biose 1;  Lewis C; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HexNAc-Hex
Reactant of Route 2
Reactant of Route 2
HexNAc-Hex
Reactant of Route 3
HexNAc-Hex
Reactant of Route 4
HexNAc-Hex
Reactant of Route 5
HexNAc-Hex
Reactant of Route 6
HexNAc-Hex

Q & A

Q1: What is the primary function of T antigen in the viral life cycle?

A1: T antigen is a multifunctional protein essential for viral DNA replication. It binds to the origin of replication on the viral DNA, unwinds the DNA helix, and recruits host cell replication machinery to initiate and complete DNA synthesis. [, , , ]

Q2: How does T antigen interact with the viral origin of replication?

A2: T antigen binds to specific pentanucleotide sequences (5'-G[T]-A[G]-G-G-C-3') within the viral origin of replication. [] This interaction is crucial for the assembly of T antigen into hexamers, which are essential for its helicase activity and the initiation of DNA replication. [, , ]

Q3: How does methylation of cytosine residues within the origin of replication affect T antigen binding?

A3: Methylation of specific cytosine residues within the origin-binding pentanucleotides actually enhances T antigen binding. [] This suggests that these specific cytosines are not directly contacted by T antigen in the DNA major groove, providing insights into the protein-DNA interaction interface. []

Q4: How does T antigen contribute to cellular transformation and tumorigenesis?

A4: T antigen interacts with and inactivates cellular tumor suppressor proteins, primarily p53 and the retinoblastoma protein (pRb). [, , , ] By inhibiting these tumor suppressors, T antigen disrupts cell cycle control, leading to uncontrolled cell proliferation and contributing to the development of tumors. [, ]

Q5: Are all T antigen functions dependent on its phosphorylation status?

A5: No, not all T antigen functions are dependent on its phosphorylation status. While phosphorylation of specific residues is essential for some activities, like origin DNA binding and unwinding, other functions like hexamer assembly and helicase activity remain unaffected. [, , ]

Q6: Is there evidence that phosphorylation can modulate T antigen's DNA-binding specificity?

A6: Yes, research suggests that phosphorylation can indeed influence T antigen's preference for binding to different regions (site I or II) within the viral origin of replication. These altered binding affinities can subsequently impact SV40 DNA replication activity. []

Q7: Besides p53 and pRb, what other cellular proteins does T antigen interact with?

A7: T antigen interacts with a variety of cellular proteins, including:

  • DNA polymerase α-primase: This interaction is crucial for the initiation of viral DNA replication. [, ]
  • Replication protein A (RP-A): T antigen modulates the interaction between RP-A and DNA polymerase α-primase, influencing primer synthesis during replication. []
  • Topoisomerase I: This interaction enhances the specificity of origin unwinding by T antigen and promotes the formation of fully replicated circular DNA molecules. []
  • Protein phosphatase 2A (PP2A): This interaction is essential for the transforming activities of small T antigen in Polyomaviruses. [, ]
  • Purα (MEF-1): This interaction has been implicated in the demyelination process observed in progressive multifocal leukoencephalopathy (PML), a disease caused by JC virus. [, ]
  • Human Kin17 protein: This interaction inhibits T-antigen-dependent DNA replication, suggesting a role for Kin17 in regulating DNA replication. []

Q8: Are there species-specific differences in the interactions between T antigen and DNA polymerase α-primase?

A8: Yes, while T antigen can stimulate the activity of purified DNA polymerase α-primase from various species, the efficient assembly of a functional primosome on the SV40 origin specifically requires the human DNA polymerase α-primase. [] This highlights the importance of species-specific protein-protein interactions in viral replication.

Q9: How do the functions of SV40 T antigen and Polyomavirus T antigens differ?

A9: While both SV40 and Polyomavirus T antigens are essential for viral replication and share some functional similarities, key differences exist:

  • p53 binding: SV40 T antigen directly binds and inactivates p53, while Polyomavirus T antigens do not. []
  • Cellular transformation: SV40 T antigen alone can immortalize some cell types, while Polyomavirus middle T antigen is a more potent transforming agent. [, , ]
  • Effects on differentiation: Polyomavirus small T antigen inhibits the differentiation of certain cell types, while SV40 small T antigen does not appear to have this effect. []
  • Apoptosis: Polyomavirus small T antigen can induce apoptosis in mouse embryo fibroblasts, whereas SV40 small T antigen does not. []

Q10: What is the role of tiny T antigen, a recently discovered T antigen variant?

A10: Tiny T antigen, encoded by an alternatively spliced mRNA, comprises the amino-terminal domain shared by all T antigens. [] Despite its short half-life and low abundance, it stimulates the ATPase activity of Hsc70, a chaperone protein, potentially influencing the localization and function of other T antigen isoforms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.